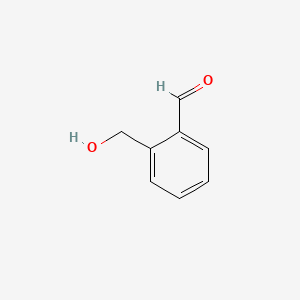
2-(Hydroxymethyl)benzaldehyde
Cat. No. B1295816
Key on ui cas rn:
106799-57-9
M. Wt: 136.15 g/mol
InChI Key: XVHIUKSUZLPFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05216112
Procedure details


167.0 g of sodium carbonate and 1200 g of distilled water were placed in a four-necked flask equipped with a reflux condenser, a lagged dropping funnel, a thermometer and a stirrer, and the atmosphere in the flask was replaced with nitrogen and then adjusted to 100° C. Next, 100 g of α,α,α'-trichloro-p-xylene having a purity of 90% by weight obtained in the same manner as in Preparation Example 1 were added dropwise thereto over 10 minutes. After an aging reaction was carried out for 10 hours, the resultant reaction solution was analyzed by the use of gas chromatography. As a result, it was found that the reaction solution was composed of 85% by weight of p-hydroxymethylbenzaldehyde, 4.8% by weight of p-xylylene glycol, 2.8% by weight of terephthalaldehyde and 7.4% by weight of the others.



Identifiers


|
REACTION_CXSMILES
|
OC[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C1(CO)C=CC([CH2:17][OH:18])=CC=1.C(=O)C1C=CC(C=O)=CC=1>>[OH:18][CH2:17][C:5]1[CH:4]=[CH:3][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(C=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)CO)CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C=O)C=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After an aging reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out for 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction solution
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
